molecular formula C5H11O8P B1255173 D-ribulose 1-phosphate CAS No. 63323-91-1

D-ribulose 1-phosphate

Katalognummer: B1255173
CAS-Nummer: 63323-91-1
Molekulargewicht: 230.11 g/mol
InChI-Schlüssel: NBOCCPQHBPGYCX-NQXXGFSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-Ribulose 1-phosphate (C₅H₉O₈P²⁻, molecular mass 228.09 g/mol) is a phosphorylated pentose sugar derivative critical in microbial and plant metabolic pathways . Structurally, it features a ketose backbone with a phosphate group at the C1 position (1-O-phosphonato-D-ribulose) . This compound serves as a key intermediate in alternative pentose utilization pathways, particularly in engineered microbial systems for bioindustrial applications. For example, in Escherichia coli, D-ribulose 1-phosphate is synthesized via the phosphorylation of D-ribulose by fuculokinase (FucK) and subsequently cleaved by D-ribulose 1-phosphate aldolase (FucA or FucD) into glycolaldehyde and dihydroxyacetone phosphate (DHAP) . Glycolaldehyde is then converted to ethylene glycol (EG), a valuable industrial chemical, with engineered strains achieving yields of 40 g/L EG in fed-batch fermentations . D-Ribulose 1-phosphate also intersects with sulfur salvage pathways in organisms like Rhodospirillum rubrum, where RuBisCO-like proteins (RLPs) catalyze isomerization reactions involving methylthio-substituted derivatives .

Eigenschaften

CAS-Nummer

63323-91-1

Molekularformel

C5H11O8P

Molekulargewicht

230.11 g/mol

IUPAC-Name

[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m1/s1

InChI-Schlüssel

NBOCCPQHBPGYCX-NQXXGFSBSA-N

SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Isomerische SMILES

C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O

Kanonische SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Chemical Reactions Involving D-Ribulose 1-Phosphate

D-Ribulose 1-phosphate undergoes various chemical transformations, which can be categorized into several key reactions:

Isomerization Reactions

D-Ribulose 1-phosphate can be converted into D-ribulose 5-phosphate through isomerization reactions catalyzed by specific enzymes such as ribose-5-phosphate isomerase. This reaction is essential for the interconversion of sugar phosphates within the pentose phosphate pathway.

Dephosphorylation

D-Ribulose 1-phosphate can also undergo dephosphorylation to yield ribulose, which can subsequently enter other metabolic pathways. The enzyme ribulokinase catalyzes this reaction, facilitating the conversion of ribulose to ribulose-5-phosphate.

Phosphorylation

Conversely, D-ribulose can be phosphorylated back to D-ribulose 1-phosphate through the action of ribulokinase, emphasizing the reversible nature of these biochemical pathways.

Carboxylation and Decarboxylation

In photosynthetic organisms, D-ribulose 1,5-bisphosphate carboxylase/oxygenase (RuBisCO) utilizes D-ribulose 1-phosphate in carboxylation reactions that are critical for carbon fixation during photosynthesis. The carboxylation of D-ribulose 1,5-bisphosphate leads to the formation of two molecules of 3-phosphoglycerate.

Biochemical Pathways

D-Ribulose 1-phosphate is involved in several important biochemical pathways:

  • Pentose Phosphate Pathway : It plays a role in generating NADPH and ribose-5-phosphate for nucleotide synthesis.

  • Nucleotide Salvage Pathway : D-Ribulose 1-phosphate acts as a substrate for purine nucleoside phosphorylases, facilitating the salvage of nucleotides from nucleosides.

Thermodynamics and Kinetics

The thermodynamic properties of reactions involving D-ribulose 1-phosphate indicate that certain transformations are energetically favorable under physiological conditions. For instance, the phosphorylation reaction has been shown to have a negative free energy change (ΔG\Delta G), making it spontaneous in specific environments such as microdroplets .

Table 1: Thermodynamic Data for Reactions Involving D-Ribulose 1-Phosphate

ReactionΔG\Delta G (kcal/mol)Enzyme Involved
D-Ribulose + Phosphate → D-Ribulose 1-Phosphate-1.1Ribulokinase
D-Ribulose 1-Phosphate → Ribulose + Pi+0.73Unknown
D-Ribulose 1-Phosphate + CO₂ → 3-PGA-5.4RuBisCO

Enzymatic Catalysis

The transformation of D-ribulose 1-phosphate is primarily facilitated by various enzymes:

  • Ribulokinase : Catalyzes the phosphorylation of ribulose to form D-ribulose 1-phosphate.

  • Purine Nucleoside Phosphorylases : These enzymes facilitate the breakdown of purine nucleosides to release ribose-1-phosphate .

Table 2: Key Enzymes and Their Functions

Enzyme NameFunction
RibulokinaseConverts ribulose to D-ribulose 1-phosphate
Purine Nucleoside PhosphorylasesCatalyzes phosphorolytic cleavage of nucleosides
Ribose-5-Phosphate IsomeraseConverts D-ribulose 5-phosphate to D-ribulose 1-phosphate

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Metabolic Differences Between D-Ribulose 1-Phosphate and Related Compounds

Compound Molecular Formula Phosphorylation Site Key Enzymes Involved Metabolic Role(s) Organism/Context
D-Ribulose 1-phosphate C₅H₉O₈P²⁻ C1 Fuculokinase (FucK), FucA/FucD aldolase EG production via glycolaldehyde cleavage; sulfur salvage pathways E. coli, R. rubrum
D-Xylulose 1-phosphate C₅H₉O₈P²⁻ C1 Xylulose-1 kinase, Xylulose-1P aldolase EG synthesis (lower yield: 20 g/L vs. 40 g/L for D-ribulose 1P pathway) E. coli
D-Ribulose 5-phosphate C₅H₉O₈P²⁻ C5 Ydr109c (yeast), FGGY (human) kinases Pentose phosphate pathway; precursor for nucleotide synthesis Eukaryotes
2'-Carboxy-D-arabitinol 1-phosphate (CA1P) C₆H₁₀O₁₀P²⁻ C1 RuBisCO activase, CA1P phosphatase Nocturnal inhibitor of RuBisCO; protects against proteolytic degradation Plants (e.g., tobacco)
1-(2-Carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate C₁₂H₁₆NO₁₀P²⁻ C5 Tryptophan pathway enzymes (e.g., IPGS) Intermediate in tryptophan biosynthesis; modified pentose phosphate E. coli, plants

Metabolic Pathway Efficiency

  • Ethylene Glycol Production : D-Ribulose 1-phosphate-dependent pathways outperform D-xylulose 1-phosphate routes in E. coli, achieving 40 g/L EG with a productivity of 0.58 g/L/h under fed-batch conditions . In contrast, the D-xylulose 1-phosphate pathway yields only 20 g/L EG (0.37 g/L/h) due to competing glycolate synthesis .
  • Substrate Flexibility: D-Ribulose 1-phosphate pathways can utilize multiple pentoses (D-xylose, L-arabinose, L-lyxose), enabling lignocellulose-based bioprocessing . D-Xylulose 1-phosphate pathways are restricted to D-xylose .

Enzymatic Specificity and Regulation

  • Phosphorylation Position : D-Ribulose 1-phosphate (C1) and D-ribulose 5-phosphate (C5) are phosphorylated by distinct kinases (FucK vs. Ydr109c/FGGY), directing them into divergent pathways (EG synthesis vs. pentose phosphate shunt) .
  • Inhibitory Analogues: CA1P mimics the transition state of RuBisCO’s carboxylation reaction, binding tightly to its active site to block CO₂ fixation in plants .

Industrial and Biotechnological Relevance

  • Biosynthetic Advantages: D-Ribulose 1-phosphate pathways are favored in E. coli for EG production due to higher titers and compatibility with lignocellulosic feedstocks .
  • Chemical Synthesis : Enzymatic methods for related compounds (e.g., α-D-ribose 1-phosphate) highlight scalable production strategies applicable to D-ribulose 1-phosphate derivatives .

Q & A

Q. How can D-ribulose 1-phosphate be detected and quantified in metabolic studies?

Methodological Answer:

  • Use HPLC-MS/MS after dephosphorylation with hydrogen fluoride (HF) to enhance sensitivity, as demonstrated for sphingosine 1-phosphate (S1P) analysis .
  • For pathway-specific detection, combine isotopic labeling (e.g., ¹³C-glucose) with enzymatic assays to track D-ribulose 1-phosphate intermediates in methionine salvage or pentose phosphate pathways .

Q. What metabolic pathways involve D-ribulose 1-phosphate?

Methodological Answer:

  • Methionine salvage pathway : D-ribulose 1-phosphate is an intermediate in the conversion of 5′-methylthioadenosine (MTA) to 1-deoxy-D-xylulose 5-phosphate (DXP) via the MTA-isoprenoid shunt .
  • Ethylene glycol biosynthesis : Engineered pathways in E. coli and S. cerevisiae utilize D-ribulose 1-phosphate as a precursor through xylonate and 2-dehydro-3-deoxy-D-pentonate intermediates .
  • Catabolic pathways : In S. meliloti, FucA1 catalyzes aldol cleavage of D-ribulose 1-phosphate to glycolaldehyde and dihydroxyacetone phosphate during adonitol/L-arabitol catabolism .

Q. How can researchers confirm the identity of D-ribulose 1-phosphate in novel pathways?

Methodological Answer:

  • Use NMR spectroscopy to resolve structural isomers (e.g., distinguishing D-ribulose 1-phosphate from D-xylulose 1-phosphate) .
  • Validate enzymatic activity with gene knockout studies (e.g., disrupting fucA1 in S. meliloti to observe pathway blockage) .

Advanced Research Questions

Q. How can conflicting data on enzyme promiscuity involving D-ribulose 1-phosphate be resolved?

Methodological Answer:

  • Replicate assays under standardized conditions : For example, RuBisCO from Rhodospirillum rubrum was shown not to catalyze the 2,3-diketo-5-methylthiopentane 1-phosphate (DK-MTP 1-P) enolase reaction, contrary to prior claims. This was confirmed via in vitro enzymatic assays and in vivo complementation studies .
  • Use crystallography to compare active-site geometries of promiscuous enzymes (e.g., RuBisCO-like proteins vs. canonical RuBisCO) .

Q. What experimental strategies optimize D-ribulose 1-phosphate flux in engineered pathways?

Methodological Answer:

  • Employ dynamic flux balance analysis (DFBA) to model carbon partitioning between competing pathways (e.g., ethylene glycol production vs. biomass synthesis) .
  • Use CRISPRi/a to fine-tune expression of rate-limiting enzymes (e.g., MTRu 1-P isomerase in the MTA-isoprenoid shunt) .

Q. How do researchers address discrepancies in enzyme kinetics for D-ribulose 1-phosphate-processing enzymes?

Methodological Answer:

  • Perform steady-state kinetic assays under physiologically relevant conditions (e.g., pH, cofactor concentrations). For example, hydration of DK-MTP 1-P’s 2-carbonyl group nonenzymatically complicates kinetic measurements; use rapid-mix quench-flow systems to capture initial reaction rates .
  • Compare isotope effects (e.g., ²H or ¹⁸O labeling) to distinguish catalytic mechanisms (e.g., proton abstraction vs. hydride transfer) .

Q. What methodologies elucidate the role of D-ribulose 1-phosphate in cross-pathway regulatory networks?

Methodological Answer:

  • Combine multi-omics (transcriptomics, metabolomics) with 13C metabolic flux analysis to map interactions between D-ribulose 1-phosphate and central carbon metabolism .
  • Use knockdown/knockout models (e.g., APIP/MTNB mutants) to assess compensatory pathway activation in methionine salvage .

Guidelines for Reproducibility

  • Experimental documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed protocols in supplementary materials, ensuring all enzyme sources, buffer conditions, and analytical methods are explicitly stated .
  • Data validation : Replicate key findings in ≥3 biological replicates and report error margins (e.g., standard deviation for MS/MS quantification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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